Cas no 18109-39-2 (N-(2,6-dimethylphenyl)benzamide)
N-(2,6-Dimethylphenyl)benzamide is a substituted benzamide derivative characterized by its aromatic dimethylphenyl and benzamide functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a key intermediate in the development of bioactive molecules. Its well-defined crystalline structure and stability under standard conditions make it suitable for precise chemical modifications. The presence of electron-donating methyl groups on the phenyl ring enhances its reactivity in electrophilic substitution reactions, while the benzamide moiety offers versatility in amide bond formation. These properties render it valuable for applications in medicinal chemistry and material science.
18109-39-2 structure
Product Name:N-(2,6-dimethylphenyl)benzamide
CAS No:18109-39-2
MF:C15H15NO
MW:225.285703897476
CID:906927
PubChem ID:101321
Update Time:2025-06-07
N-(2,6-dimethylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,6-dimethylphenyl)benzamide
- BENZAMIDE,N-(2,6-DIMETHYLPHENYL)-
- 2',6'-Benzoxylidide
- 2',6'-dimethylbenzanilide
- 2,6-Dimethylbenzanilide
- 2,6-dimethylphenylbenzamide
- AC1L2QL7
- AC1Q2NBD
- AI3-03671
- benzoic acid-(2,6-dimethyl-anilide)
- BRN 2110040
- N-(2,6-dimethylphenyl)-benzamide
- N-2,6-dimethylphenyl(phenyl)amide
- N-benzoyl-2,6-dimethylaniline
- NSC406538
- NSC 406538
- 0-12-00-01109 (Beilstein Handbook Reference)
- DTXSID20171069
- AS-0321
- 18109-39-2
- Benzamide, N-(2,6-dimethylphenyl)-
- AKOS001303040
- N~1~-(2,6-DIMETHYLPHENYL)BENZAMIDE
- SCHEMBL4138460
- SCHEMBL13705030
- CS-0336744
- Z27073148
- NSC-406538
-
- MDL: MFCD00025954
- Inchi: 1S/C15H15NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17)
- InChI Key: QGUFWIMSJMAPET-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 225.11545
- Monoisotopic Mass: 225.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 274.8±29.0 °C at 760 mmHg
- Flash Point: 162.6±9.2 °C
- Refractive Index: 1.619
- PSA: 29.1
- LogP: 3.62870
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-(2,6-dimethylphenyl)benzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2,6-dimethylphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D465203-500mg |
N-(2,6-dimethylphenyl)benzamide |
18109-39-2 | 500mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D465203-1g |
N-(2,6-dimethylphenyl)benzamide |
18109-39-2 | 1g |
$ 70.00 | 2022-06-05 | ||
| TRC | D465203-5g |
N-(2,6-dimethylphenyl)benzamide |
18109-39-2 | 5g |
$ 275.00 | 2022-06-05 |
N-(2,6-dimethylphenyl)benzamide Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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